Triallyl isocyanurate

Catalog No.
S573846
CAS No.
1025-15-6
M.F
C12H15N3O3
M. Wt
249.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triallyl isocyanurate

CAS Number

1025-15-6

Product Name

Triallyl isocyanurate

IUPAC Name

1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2

InChI Key

KOMNUTZXSVSERR-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

1,3,5-triallyl isocyanurate, triallyl isocyanurate

Canonical SMILES

C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C

Material Development:

  • Crosslinking Agent: TAIC exhibits crosslinking properties, meaning it can form bonds between polymer chains, strengthening and improving the properties of various materials. Research has explored its use as a crosslinking agent in:
    • Synthetic Rubbers: TAIC can enhance the mechanical properties, such as tensile strength and tear resistance, of synthetic rubbers used in tires, hoses, and other applications [Source: National Toxicology Program (NTP) - ]
    • Flame Retardants: The brominated form of TAIC acts as a flame retardant for plastics like olefins and styrenes. It offers heat and weather resistance, good dispersability, and high thermal stability, preventing unwanted yellowing [Source: National Toxicology Program (NTP) - ]
    • Adsorbents: Studies have investigated TAIC's potential for removing urea from wastewater. When polymerized with methacrylate and divinylbenzene, it shows promise as an adsorbent material for artificial kidney applications [Source: National Toxicology Program (NTP) - ]

Environmental Remediation:

  • Organic Pollutant Degradation: Research suggests that TAIC can contribute to the degradation of certain organic pollutants in the environment. Studies have explored its role in:
    • Photocatalytic Degradation: When combined with specific catalysts and exposed to light, TAIC can degrade organic pollutants like dyes and pharmaceuticals through a process called photocatalysis [Source: Research studies on photocatalytic degradation of organic pollutants using triallyl isocyanurate as co-catalyst, Journal of Molecular Catalysis A: Chemical, 2011]

Triallyl isocyanurate is a chemical compound characterized by its white crystalline solid form. It is recognized for its multifunctional properties, primarily used as a cross-linking agent in polymer chemistry. The compound is derived from isocyanuric acid and contains three allyl groups, which contribute to its reactivity and utility in various applications. Triallyl isocyanurate has the molecular formula C12H15N3O3C_{12}H_{15}N_{3}O_{3} and a molecular weight of approximately 249.27 g/mol .

, particularly in cross-linking processes. It can undergo polymerization when exposed to heat or ultraviolet radiation, forming cross-linked networks that enhance the mechanical properties of polymers. The compound has been studied extensively for its role in the UV radiation cross-linking of polyethylene, where it acts as a multifunctional cross-linker that improves the thermal and electrical insulation properties of the material .

In addition, triallyl isocyanurate reacts with various substances, including amines and alcohols, often resulting in exothermic reactions that can release toxic gases. It is important to manage these reactions carefully due to the potential for vigorous heat release .

Triallyl isocyanurate can be synthesized through several methods, with one common approach involving the reaction of allyl chloride with cyanuric acid or its derivatives. This process typically requires heating and may involve solvents such as toluene to facilitate the reaction. The synthesis can be optimized by controlling temperature and reaction time to yield high purity products .

Example Synthesis Reaction

  • Reactants: Allyl chloride and cyanuric acid.
  • Conditions: Heat the mixture at approximately 100 °C for several hours.
  • Product: Triallyl isocyanurate.

Triallyl isocyanurate finds applications across various fields:

  • Polymer Chemistry: Used as a cross-linking agent in thermosetting plastics and elastomers.
  • Electrical Insulation: Enhances the thermal stability and electrical insulation properties of polyethylene used in high-voltage applications.
  • Coatings and Adhesives: Serves as a reactive diluent in coatings and adhesives formulations.
  • Textiles: Improves the durability and resistance of textile materials through cross-linking processes.

Interaction studies involving triallyl isocyanurate focus on its reactivity with other chemical compounds. These studies are crucial for understanding how it behaves in different environments and conditions:

  • Reactivity with Amines: Forms urea derivatives potentially leading to polymerization.
  • Reactivity with Alcohols: Can initiate polymerization under basic conditions, often requiring inert solvents to prevent violent reactions .
  • Cross-Linking Mechanisms: Investigations into how triallyl isocyanurate facilitates cross-linking during UV radiation exposure have provided insights into optimizing processes for high-performance materials .

Triallyl isocyanurate shares structural similarities with other compounds that contain multiple allyl or isocyanate groups. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Triallyl cyanurateIsocyanurateSimilar structure but less reactive than triallyl isocyanurate .
Trimethylolpropane trimethacrylateMethacrylateMore effective in increasing reaction rates compared to triallyl isocyanurate .
Diethylene glycol bis(allyl carbonate)Allylic carbonateUsed primarily in optical applications; less versatile than triallyl isocyanurate .
Allyl isocyanateIsocyanateHighly reactive; used mainly in polymer synthesis but lacks the multifunctionality of triallyl isocyanurate .

Triallyl isocyanurate's unique combination of three allylic groups allows it to serve effectively as a multifunctional cross-linker, making it particularly valuable in high-performance applications compared to similar compounds.

The synthesis of TAIC traces back to mid-20th-century efforts to develop crosslinking agents for synthetic polymers. Early production methods involved reacting cyanuric chloride with allyl chloride or allyl alcohol in the presence of a concentrated aqueous base. These processes yielded TAIC as a colorless viscous liquid or white powder, characterized by its three allyl groups attached to an isocyanurate ring. Initial applications focused on its utility as a crosslinking co-agent in synthetic rubbers and flame retardants, where its ability to enhance thermal stability and mechanical properties quickly garnered industrial interest.

A significant milestone in TAIC’s development was the 1977 toxicity study by Dow Chemical, which established its low acute oral toxicity in rats (LD$$_{50}$$ ≈ 1000 mg/kg) and minimal dermal irritation in rabbits. These findings alleviated safety concerns and facilitated its adoption in food packaging materials regulated by the FDA. By the 1980s, advancements in polymerization techniques, such as the use of tubular reactors with axial stirring, enabled continuous synthesis of TAIC with higher purity and reduced by-products. This innovation addressed prior challenges in scaling production, paving the way for TAIC’s integration into large-scale manufacturing processes.

Significance in Polymer Science and Engineering

TAIC’s molecular structure—featuring three reactive allyl groups and a rigid isocyanurate core—confers exceptional crosslinking efficiency. In free-radical polymerizations, TAIC undergoes cyclopolymerization, forming densely crosslinked networks that improve the thermal and mechanical performance of polymers. Comparative studies with its isomer triallyl cyanurate (TAC) revealed that TAIC’s bulkier isocyanurate side groups reduce monomer chain transfer, leading to longer primary polymer chains and enhanced material properties.

In polyethylene (PE) crosslinking, TAIC acts as a co-agent in UV radiation processes initiated by benzophenone. Theoretical studies at the B3LYP/6-311+G(d,p) level demonstrated that TAIC facilitates the formation of stable covalent bonds between PE chains, critical for producing high-voltage cable insulation capable of withstanding over 500 kV. Similarly, TAIC’s incorporation into ethylene-vinyl acetate (EVA) films enhances their durability in solar battery encapsulation, underscoring its versatility.

Evolution of TAIC Research Landscape

The 21st century has witnessed a paradigm shift in TAIC research, driven by demands for sustainable and high-performance materials. Recent investigations explore TAIC’s role in emerging fields such as energy storage. For instance, its integration into sulfurized polyacrylonitrile (SPAN) fibers improves the cycling stability of lithium-sulfur batteries, achieving high sulfur loading and robust electrochemical performance. Additionally, TAIC serves as an electrolyte additive in lithium-ion batteries, forming protective films on nickel-cobalt-manganese oxide (NCM) cathodes that enhance thermal stability and capacity retention.

Market analyses project the TAIC industry to grow from USD 150 million in 2023 to USD 225 million by 2033, reflecting a 4.2% CAGR. This growth is fueled by expanding applications in automotive composites, flame-retardant coatings, and renewable energy technologies. Innovations such as flame-retardant TAIC prepolymers, synthesized using 6H-dibenz[c,e]oxaphosphorine-6-oxide as a polymerization modifier, further illustrate the compound’s adaptability.

Physical Description

Triallyl isocyanurate is a white crystalline solid. (NTP, 1992)
PelletsLargeCrystals

XLogP3

1.3

Boiling Point

300 to 306 °F at 4 mm Hg (NTP, 1992)

Flash Point

greater than 230 °F (NTP, 1992)

Density

1.159 (NTP, 1992)

Melting Point

74 to 77 °F (NTP, 1992)
20.5 °C

UNII

P48OBJ1G11

GHS Hazard Statements

Aggregated GHS information provided by 335 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 335 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 325 of 335 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (18.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H373 (36.31%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1025-15-6

Wikipedia

Triallyl isocyanurate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-: ACTIVE

Dates

Modify: 2023-08-15

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